6-(4-phenylpiperazin-1-yl)-7H-purine

MRP1/ABCC1 Multidrug Resistance ABC Transporter Activation

6-(4-Phenylpiperazin-1-yl)-7H-purine (CAS 537667-11-1, MW 280.33) is a synthetic purine derivative featuring a 4-phenylpiperazine substituent at the C6 position of the 7H-purine heterocycle. This compound belongs to the broader class of 6-substituted purinyl piperazines, which have been patented for applications ranging from cardiotonic and antiarrhythmic agents to hypoglycemic therapies.

Molecular Formula C15H16N6
Molecular Weight 280.33 g/mol
Cat. No. B5662109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-phenylpiperazin-1-yl)-7H-purine
Molecular FormulaC15H16N6
Molecular Weight280.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC=N4
InChIInChI=1S/C15H16N6/c1-2-4-12(5-3-1)20-6-8-21(9-7-20)15-13-14(17-10-16-13)18-11-19-15/h1-5,10-11H,6-9H2,(H,16,17,18,19)
InChIKeyJHIWJXNUTCUPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Phenylpiperazin-1-yl)-7H-purine: A Multi-Target Purine Scaffold for Scientific Procurement and Lead Optimization


6-(4-Phenylpiperazin-1-yl)-7H-purine (CAS 537667-11-1, MW 280.33) is a synthetic purine derivative featuring a 4-phenylpiperazine substituent at the C6 position of the 7H-purine heterocycle . This compound belongs to the broader class of 6-substituted purinyl piperazines, which have been patented for applications ranging from cardiotonic and antiarrhythmic agents to hypoglycemic therapies [1][2]. Unlike simple purine nucleobases, the phenylpiperazine moiety confers a unique three-dimensional pharmacophore that enables engagement with structurally diverse protein targets—including ABC transporters, purine nucleoside phosphorylase (PNP), and mycobacterial adenosine kinase—making it a versatile starting point for fragment-based and structure-guided drug discovery campaigns [3][4].

Why In-Class Purine Analogs Cannot Substitute for 6-(4-Phenylpiperazin-1-yl)-7H-purine in MRP1 and Kinase-Targeted Research


Although the 6-substituted purine scaffold appears superficially interchangeable, subtle modifications to the N6 substituent produce divergent and often opposing biological profiles. Within the MRP1 modulator series, replacing the N-phenylpiperazine group of 6-(4-phenylpiperazin-1-yl)-7H-purine with a 2-phenylethylpiperazine or diphenylmethylpiperazine moiety alters the magnitude of transport activation at identical 10 nM concentrations—with the target compound producing approximately 35% activation versus 30% and 25–>50% for the respective analogs—while a pyrrolopyrimidine core shift converts the functional response from activation to inhibition [1]. For kinase-directed applications, the N7-H vs. N9-substituted tautomeric state and the absence of a ribose sugar distinguish this aglycone from adenosine-based inhibitors such as those co-crystallized with MtbAdoK (PDB 6C9V), where the riboside prodrug form is required for cellular activity [2]. These non-linear SAR relationships mean that in-class substitution without experimental validation carries a high risk of functional inversion or potency collapse.

Quantitative Differentiation Evidence for 6-(4-Phenylpiperazin-1-yl)-7H-purine Versus Closest Structural Analogs


MRP1 Transport Activation: N-Phenylpiperazine Confers Superior Activation Potency Over Extended Side-Chain Analogs in Canine and Human Orthologs

In a direct SAR series evaluating purine analogs as MRP1 activators, 6-(4-phenylpiperazin-1-yl)-7H-purine at 10 nM produced an approximately 35% increase in MRP1-mediated transport activity in the canine MDCK II MRP1 cell line, compared to 30% for the 2-phenylethyl analog and 25% for the diphenylmethyl analog at the identical concentration [1]. In the human ortholog assay, the target compound produced approximately 7% activation at 10 nM, comparable to the 2-phenylethyl analog (also ~7%) but distinct from the diphenylmethyl analog, which exceeded 50% activation at 10 nM—indicating that the phenylpiperazine moiety achieves a balanced activation profile across species orthologs that is not replicated by bulkier hydrophobic substitutions [1]. The purine scaffold was further distinguished from pyrrolopyrimidine-based MRP1 modulators, which function as inhibitors rather than activators, demonstrating that the purine core is essential for the activation phenotype [2].

MRP1/ABCC1 Multidrug Resistance ABC Transporter Activation Daunorubicin Efflux

Purine Nucleoside Phosphorylase Inhibition: Potency of 6-(4-Phenylpiperazin-1-yl)-7H-purine Compared to Known PNP Ligands Across Species

BindingDB and ChEMBL data reveal that 6-(4-phenylpiperazin-1-yl)-7H-purine exhibits a PNP IC50 of 338 nM against enzyme of unspecified origin in a fluorescence-based assay [1]. This potency is orders of magnitude weaker than optimized transition-state analog inhibitors such as immucillin-H (forodesine, Ki ~30–50 pM on human PNP) but is comparable to or superior to certain first-generation 9-deazaguanine analogs such as CI-972 (IC50 >30 μM in human MLR assays) [2]. A structurally distinct purine derivative—a riboside-containing PNP inhibitor—displayed an IC50 of 1.33 × 10³ nM (1.33 μM) against human PNP with a competitive Ki of 2.90 × 10⁵ nM (290 μM) for human erythrocyte PNP, indicating that the aglycone scaffold represented by 6-(4-phenylpiperazin-1-yl)-7H-purine provides substantially tighter binding than the riboside-bearing comparator [3]. For context, optimized contemporary human PNP inhibitors achieve IC50 values as low as 19 nM and Mtb PNP inhibitors reach 4 nM [4], establishing the target compound as a moderate-affinity starting point for further optimization.

Purine Nucleoside Phosphorylase PNP Inhibition T-Cell Malignancies Mycobacterium tuberculosis

Mycobacterium tuberculosis Adenosine Kinase: Structural Basis for 6-(4-Phenylpiperazin-1-yl)-purine Engagement at 1.70 Å Resolution

The riboside derivative of 6-(4-phenylpiperazin-1-yl)-7H-purine—(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-(4-phenylpiperazin-1-yl)-9H-purin-9-yl)tetrahydrofuran-3,4-diol—was co-crystallized with Mycobacterium tuberculosis adenosine kinase (MtbAdoK) and its structure solved at 1.70 Å resolution (PDB 6C9V) with R-work/R-free values of 0.169/0.203 [1]. The accompanying medicinal chemistry study demonstrated that adenosine analogues in this series exhibited MtbAdoK inhibition constants (Ki) ranging from 5 to 120 nM, with two compounds achieving half-maximal effective inhibitory concentrations (EC50) of 1.7 and 4.0 μM against whole-cell M. tuberculosis [2]. Critically, selectivity profiling revealed a higher degree of specificity for MtbAdoK compared to the human adenosine kinase ortholog, and preliminary pharmacokinetic evaluation in rodents confirmed tolerability [2]. Unlike human adenosine kinase inhibitors (e.g., ABT-702, which exhibits nanomolar potency against the human enzyme but lacks pathogen selectivity), this scaffold exploits a therapeutically relevant cavity unique to the MtbAdoK homodimer, providing a structural rationale for pathogen-directed selectivity [2][3].

Mtb Adenosine Kinase X-ray Crystallography Tuberculosis Purine Salvage Pathway

Transporter Selectivity: MRP1 Activation Without P-gp or BCRP Cross-Reactivity Distinguishes This Purine Scaffold from Broad-Spectrum ABC Transporter Modulators

In comprehensive counter-screening conducted by Schmitt et al. (2017), 6-(4-phenylpiperazin-1-yl)-7H-purine and related purine analogs demonstrated activation of MRP1-mediated transport with no detectable inhibition or activation of the related ABC transporters P-glycoprotein (P-gp, ABCB1) or Breast Cancer Resistance Protein (BCRP, ABCG2) [1]. This is in stark contrast to the pyrrolopyrimidine class from which these purine analogs were derived, where lead compounds exhibited triple inhibitory activity against MRP1, P-gp, and BCRP simultaneously [1]. Furthermore, the purine analogs were non-toxic in the tested cell lines and showed no effect in wild-type (non-MRP1-overexpressing) counterparts H69 and MDCK II, confirming MRP1-dependent activity [1]. The phenylpiperazine-substituted purines thus represent a rare example of MRP1-selective chemical tools, whereas most known MRP1 modulators—such as the leukotriene D4 receptor antagonist MK-571—also inhibit multiple ABC transporters, complicating their use as target-specific probes [2].

Transporter Selectivity P-glycoprotein BCRP ABC Transporter Profiling

Scaffold Derivatization Potential: N9-Substituted 6-(4-Phenylpiperazin-1-yl)-purines Yield Potent Anticancer Kinase Inhibitors with Defined Selectivity Scores

The 6-(4-phenylpiperazin-1-yl)-7H-purine scaffold serves as the direct synthetic precursor for biologically active N9-cyclopentyl derivatives. In a 2023 study, 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs—synthesized from the parent 6-chloro purine via nucleophilic substitution with phenylpiperazine followed by N9-alkylation—exhibited IC50 values below 10 μM against Huh7, HCT116, and MCF7 cancer cell lines [1]. The lead compound (Compound 19) displayed KINOMEscan selectivity scores of S35 = 0.02 and S10 = 0.01, indicating that only 2% and 1% of 403 tested kinases were engaged at 35% and 10% of control, respectively [1]. This high selectivity for ALK and BTK over other kinases contrasts with earlier-generation 6-substituted purine CDK inhibitors (e.g., NU6102: CDK2 IC50 = 5 nM but with broader CDK family activity) and N2,N8-diaryl purine EGFR inhibitors that exhibit dual EGFR/HER2 activity without the same degree of kinome-wide selectivity [2][3]. Notably, the 9-cyclopentyl purine derivatives induced apoptosis via Src pathway suppression (decreased phospho-Src, phospho-Rb, cyclin E, and CDK2 levels) specifically in liver cancer cells, demonstrating that the N9 substituent dictates both target engagement and downstream signaling consequences [1].

Src Kinase ALK/BTK Inhibition KINOMEscan Hepatocellular Carcinoma

Procurement-Driven Application Scenarios for 6-(4-Phenylpiperazin-1-yl)-7H-purine Based on Verified Quantitative Evidence


MRP1 Chemical Probe Development for Multidrug Resistance Reversal Studies

Researchers investigating the role of MRP1 (ABCC1) in cancer multidrug resistance can use 6-(4-phenylpiperazin-1-yl)-7H-purine as a selective MRP1 activator chemical probe. Its documented ~35% activation of MRP1-mediated transport at 10 nM in canine cells, combined with the absence of P-gp or BCRP cross-reactivity, enables clean functional studies of MRP1-specific efflux modulation without confounding effects on parallel resistance pathways [1][2]. This is particularly valuable for experiments requiring differentiation between MRP1-dependent and MRP1-independent resistance mechanisms in H69 AR or MDCK II MRP1 cell models.

Structure-Guided Antitubercular Drug Discovery Targeting the Purine Salvage Pathway

Medicinal chemistry teams pursuing novel antitubercular agents can leverage the 1.70 Å co-crystal structure of the riboside derivative bound to MtbAdoK (PDB 6C9V) for structure-based design [3]. The demonstrated selectivity for mycobacterial adenosine kinase over the human ortholog—coupled with whole-cell Mtb activity (EC50 1.7–4.0 μM) and rodent tolerability—provides a validated starting point for fragment growing or scaffold hopping campaigns aimed at improving potency while maintaining the pathogen-selectivity window that distinguishes this series from human adenosine kinase inhibitors [3][4].

Kinase Inhibitor Lead Generation via N9-Functionalization of the Purine Scaffold

For kinase drug discovery programs, 6-(4-phenylpiperazin-1-yl)-7H-purine serves as a key synthetic intermediate for generating N9-substituted analogs with demonstrated anticancer activity. The established SAR shows that N9-cyclopentyl derivatives achieve IC50 values below 10 μM across multiple cancer cell lines with remarkable KINOMEscan selectivity (S10 = 0.01 at 1 μM) favoring ALK and BTK [5]. This derivatization pathway is well-precedented synthetically—proceeding via N9-alkylation of the 6-(4-phenylpiperazin-1-yl)-purine intermediate—and offers a faster route to selective kinase inhibitors compared to de novo purine scaffold construction [5].

PNP Inhibitor Screening and Medicinal Chemistry Optimization

The compound's moderate PNP inhibitory activity (IC50 = 338 nM) makes it suitable as a reference ligand in PNP inhibitor screening cascades or as a starting scaffold for fragment-based optimization [6]. Its potency advantage (~3.9-fold) over the nucleoside analog 8-aminoguanosine (IC50 = 1,330 nM) provides a meaningful baseline for SAR exploration, while the significant gap to clinical-stage PNP inhibitors (~19 nM) defines a clear optimization trajectory for programs targeting T-cell malignancies or bacterial PNP isoforms [6][7].

Quote Request

Request a Quote for 6-(4-phenylpiperazin-1-yl)-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.